Acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide

Description

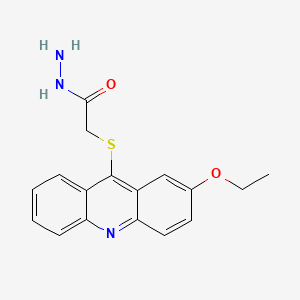

Acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide is a heterocyclic compound featuring an acridine core substituted with an ethoxy group at position 2, a thioether linkage, and a hydrazide functional group. The acridine moiety is known for its planar aromatic structure, enabling DNA intercalation, while the hydrazide group (-CONHNH₂) contributes to metal coordination and biological activity.

Properties

CAS No. |

129885-02-5 |

|---|---|

Molecular Formula |

C17H17N3O2S |

Molecular Weight |

327.4 g/mol |

IUPAC Name |

2-(2-ethoxyacridin-9-yl)sulfanylacetohydrazide |

InChI |

InChI=1S/C17H17N3O2S/c1-2-22-11-7-8-15-13(9-11)17(23-10-16(21)20-18)12-5-3-4-6-14(12)19-15/h3-9H,2,10,18H2,1H3,(H,20,21) |

InChI Key |

UTYPCHGGBVYWOG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C3=CC=CC=C3N=C2C=C1)SCC(=O)NN |

Origin of Product |

United States |

Preparation Methods

Key Reaction:

$$

\text{R-COOH} + \text{NH}2\text{NH}2 \cdot \text{H}2\text{O} \rightarrow \text{R-CONHNH}2 + \text{H}_2\text{O}

$$

Where R represents the ((2-ethoxy-9-acridinyl)thio) group.

Detailed Preparation Methods

Catalyzed Hydrazide Synthesis Using Solid Acid Molecular Sieves

A patented method for acethydrazide (a simpler analog) preparation uses H β type solid acid molecular sieves as catalysts under nitrogen protection. This method is adaptable to acridinylthio derivatives with modifications.

- Catalyst: H β type solid acid molecular sieves (grain size 1–2 mm).

- Mass Ratio: Acetic acid to hydrazine hydrate ratio of 1:1 to 1:1.5.

- Catalyst Loading: 10–20% by mass relative to acetic acid.

- Procedure:

- Mix acetic acid, hydrazine hydrate, and catalyst in a reaction kettle with a rectifying column.

- Stir and heat to reflux; vapor enters the rectifying column at 98–100 °C.

- Reaction proceeds for 4–6 hours until condensation water ceases.

- Continue distillation to remove unreacted acetic acid and hydrazine hydrate at 100–120 °C.

- Filter hot reaction mixture; crystallize filtrate by cooling.

- Dry under vacuum to obtain pure hydrazide product.

- Yields: Approximately 346–352 g from 300 g acetic acid scale, indicating high efficiency.

Catalyzed Hydrazide Synthesis Using CuO/Cr₂O₃ Composite Catalyst

Another advanced method employs a CuO/Cr₂O₃ composite catalyst to enhance reaction efficiency and environmental friendliness.

- Catalyst Composition: CuO and Cr₂O₃ in a molar ratio of 1:2.

- Catalyst Loading: 10–20% by mass relative to acetic acid.

- Reaction Conditions: Similar reflux under nitrogen protection, 4–6 hours reaction time.

- Process:

- Combine acetic acid, hydrazine hydrate, and catalyst in a reflux setup with rectifying column.

- Heat to reflux; monitor vapor temperature at 98–100 °C.

- After reaction completion, distill off excess reactants at 100–120 °C.

- Filter hot mixture; crystallize and dry product.

- Advantages: High yield (>90%), catalyst recyclability, reduced waste, and lower production cost.

- Yields: Around 342–352 g from 300 g acetic acid scale.

Comparative Data Table of Preparation Methods

| Parameter | Solid Acid Molecular Sieve Catalyst | CuO/Cr₂O₃ Composite Catalyst | Direct Hydrazine Hydrate Reaction (No Catalyst) |

|---|---|---|---|

| Catalyst Type | H β type solid acid molecular sieve | CuO/Cr₂O₃ composite | None |

| Catalyst Loading (% mass) | 10–20% | 10–20% | N/A |

| Acetic Acid : Hydrazine Hydrate Ratio | 1 : 1 to 1 : 1.5 | 1 : 1 to 1 : 1.5 | Typically 1 : 1 |

| Reaction Temperature | Reflux (~98–100 °C vapor temp) | Reflux (~98–100 °C vapor temp) | Reflux in ethanol/methanol |

| Reaction Time | 4–6 hours | 4–6 hours | 4–6 hours |

| Atmosphere | Nitrogen protection | Nitrogen protection | Usually inert or nitrogen |

| Product Isolation | Hot filtration, crystallization, vacuum drying | Hot filtration, crystallization, vacuum drying | Filtration, recrystallization |

| Yield (from 300 g acetic acid) | 346–352 g | 342–352 g | Variable, generally lower |

| Environmental Impact | Low waste, catalyst reusable | Low waste, catalyst reusable | Higher waste, no catalyst reuse |

| Purity | High purity product | High purity product | Moderate purity |

Research Findings and Notes

- The use of solid acid molecular sieves or metal oxide composite catalysts significantly improves reaction yield and purity by promoting hydrazide formation and facilitating removal of excess reactants via distillation.

- Nitrogen atmosphere is critical to prevent oxidation and side reactions.

- The reflux with rectifying column setup allows continuous removal of water and unreacted materials, shifting equilibrium toward product formation.

- Catalyst reuse is feasible, reducing production costs and environmental burden.

- The reaction is generally scalable from laboratory to industrial scale with optimization of catalyst loading and reaction parameters.

- The hydrazide formation is a key step in synthesizing acridinylthio derivatives, which have applications in medicinal chemistry and fluorescence probes.

Chemical Reactions Analysis

Schiff Base Formation

Reaction with aromatic aldehydes under acidic conditions yields arylidenehydrazides (e.g., 3a-l in ):

Cyclization to Heterocycles

-

Oxadiazoles : Treatment with CS₂/KOH forms 1,3,4-oxadiazoles (e.g., 12 in ):

-

Triazoles : Reaction with KSCN/HCl produces 1,2,4-triazoles (e.g., 14 in ):

N-Acylation and Alkylation

-

Acetylation : Refluxing with acetic acid yields N’-acetyl derivatives (e.g., 5 in ) .

-

Thiosemicarbazides : Reaction with phenyl isothiocyanate forms thiosemicarbazide derivatives (e.g., 7 in ) .

Ethoxy Group Reactivity

The 2-ethoxy substituent on the acridine ring may undergo:

-

Demethylation : Acidic hydrolysis to yield hydroxyl derivatives.

-

Nucleophilic substitution : Replacement with amines or thiols under basic conditions .

Thioether Oxidation

-

Sulfoxide/Sulfone Formation : Oxidation with H₂O₂ or mCPBA converts –S– to –SO–/–SO₂–, altering electronic properties .

Comparative Reactivity Table

Catalytic and Solvent Effects

-

Catalysts : CuO/Cr₂O₃ or Hβ zeolites enhance acethydrazide synthesis efficiency (90–95% yield) .

-

Solvents : Ethanol and acetic acid are preferred for polar intermediates; DMF facilitates alkylation .

Stability and Byproduct Analysis

-

Hydrazide Decomposition : Prolonged heating (>100°C) may cleave the –NH–NH₂ bond, releasing NH₃ .

-

Byproducts : Ethyl acetate (from esterification) and formic acid (from overoxidation) are common .

Research Gaps and Recommendations

Scientific Research Applications

Medicinal Applications

1. Antidiabetic Properties

Recent studies have indicated that compounds similar to acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide may exhibit properties that influence glucose metabolism. Specifically, some derivatives have been shown to act as agonists for GPR40 receptors, which are involved in insulin secretion. This action suggests potential applications in the treatment of diabetes and related metabolic disorders .

2. Anticancer Activity

Research has explored the potential anticancer properties of acetic acid derivatives. The compound may interfere with molecular signaling pathways associated with cancer progression. For instance, studies utilizing in silico methods have identified key genes and pathways that could be targeted by such compounds to inhibit tumor growth and metastasis .

3. Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been investigated. By targeting specific receptors involved in inflammation, acetic acid derivatives could provide therapeutic benefits for conditions such as rheumatoid arthritis and other inflammatory diseases .

Chemical Properties and Mechanisms

This compound possesses a unique chemical structure that allows it to interact with biological systems effectively. The thiohydrazide functional group is particularly noteworthy for its reactivity and potential to form stable complexes with biological targets.

1. Diabetes Management

A study highlighted the efficacy of a compound structurally related to this compound in managing blood glucose levels in diabetic animal models. The results indicated a significant reduction in blood glucose levels post-treatment compared to control groups .

2. Cancer Cell Line Studies

In vitro studies using various cancer cell lines demonstrated that the compound could induce apoptosis (programmed cell death) through the activation of specific signaling pathways. These findings suggest a mechanism by which acetic acid derivatives can inhibit cancer cell proliferation .

Mechanism of Action

The mechanism of action of acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide involves its interaction with specific molecular targets and pathways. The acridine moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription processes. The thioacetic acid hydrazide group may also interact with enzymes and proteins, leading to various biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogues with Modified Substituents on the Acridine Core

Acetic acid, ((2-methoxy-9-acridinyl)thio)-, hydrazide

- Structural Difference : Methoxy group (OCH₃) replaces ethoxy (OC₂H₅) at position 2.

- Electronic Effects: Methoxy is a stronger electron-donating group, altering the acridine ring's electron density and reactivity.

- Synthesis : Similar routes involving condensation of hydrazides with substituted aldehydes/ketones in acetic acid, as seen in steroid hydrazide derivatives .

Acetic acid, ((3-nitro-9-acridinyl)thio)-, hydrazide

- Structural Difference: Nitro group (-NO₂) at position 3 instead of ethoxy at position 2.

- Biological Activity: Nitro-substituted acridines often exhibit enhanced antimicrobial activity due to redox cycling .

Hydrazide Derivatives with Different Core Structures

7-Hydroxy-4-methylcoumarinyl Acetic Hydrazide

- Core Difference : Coumarin replaces acridine.

- Impact :

- Synthesis : Refluxing hydrazides with aromatic aldehydes in acetic acid, similar to acridine-based hydrazides .

Phenoxy Acetic Acid Hydrazides

- Core Difference : Benzene ring instead of acridine.

- Impact: Antitubercular Activity: Compound 4f (phenoxy acetic acid hydrazide derivative) showed 80% inhibition against Mycobacterium tuberculosis at MIC >6.25 µg/mL . Simpler Structure: Lower molecular weight may improve solubility but reduce target specificity compared to acridines.

Metal Coordination Behavior

Hg(II) and Pd(II) Complexes

- Coordination Sites: Hydrazide ligands typically bind via carbonyl oxygen and azomethine nitrogen (N,O-donors).

- Comparison :

- Acridine-based Hydrazides : Form stable complexes with Hg(II) and Pd(II), as demonstrated by thermal stability (decomposition above 250°C) and IR shifts (C=O stretching at 1650–1680 cm⁻¹) .

- Benzylidene Hydrazides : Similar coordination modes but lower thermal stability (decomposition at 180–200°C) .

Biological Activity

Acetic acid derivatives, particularly hydrazides, have gained attention in medicinal chemistry due to their diverse biological activities. The compound acetic acid, ((2-ethoxy-9-acridinyl)thio)-, hydrazide is of particular interest for its potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

The synthesis of acetic acid hydrazides typically involves the reaction of acetic acid derivatives with hydrazine or its derivatives. The compound can be synthesized through a multi-step process involving the formation of an acridine-based thioether followed by hydrazide formation. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has demonstrated that hydrazides exhibit significant antimicrobial properties. A study on various hydrazide-hydrazone derivatives reported that compounds similar to acetic acid hydrazides showed potent activity against Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.488 μg/ml against reference strains, outperforming standard antibiotics like cefuroxime and ampicillin .

| Compound | MIC (μg/ml) | Activity Type |

|---|---|---|

| Compound 6 | 0.488 | Gram-positive bacteria |

| Compound 14 | 1.5 | Gram-negative bacteria |

| Compound 26 | 7.81 | Fungal strains |

Anticancer Activity

Hydrazides have also shown promise in anticancer research. Compounds derived from hydrazine have been evaluated for their cytotoxic effects against various cancer cell lines. One study indicated that specific hydrazide derivatives exhibited IC50 values in the low micromolar range against HepG-2 liver cancer cells, indicating potential for further development as anticancer agents .

The mechanisms underlying the biological activities of acetic acid hydrazides are multifaceted:

- Antimicrobial Mechanism : Hydrazides may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

- Anticancer Mechanism : They may induce apoptosis in cancer cells through various pathways, including oxidative stress and inhibition of key signaling pathways involved in cell proliferation .

Case Studies

- Antimicrobial Efficacy : In a comparative study, a series of hydrazide derivatives were tested against Mycobacterium tuberculosis strains. One compound demonstrated an MIC of 1.56 μg/ml, significantly lower than first-line treatments .

- Cytotoxicity Assessment : A novel hydrazide derivative was evaluated for its cytotoxicity against multiple cancer cell lines. The results showed selective toxicity with minimal effects on normal cells, suggesting a favorable therapeutic index .

Q & A

Basic: What are standard synthetic protocols for preparing acetic acid hydrazide derivatives?

Answer:

The synthesis typically involves condensation of hydrazides with aldehydes/ketones in acetic acid under reflux. For example:

- React 0.01 mol hydrazide with aromatic aldehydes in glacial acetic acid, heated to boiling, followed by 12-hour precipitation at room temperature. Purify via filtration, washing with diethyl ether, and recrystallization from methanol or ethanol .

- Catalysts like p-toluenesulfonic acid (PTSA) enhance hydrazone formation in ethanol/acetic acid mixtures .

Advanced: How can chemoselective monoarylation be achieved in hydrazide-based reactions?

Answer:

Palladium-catalyzed chemoselective arylation at the terminal nitrogen of hydrazides is effective. For example:

- React hydrazides with 2-chloropyridine using Pd catalysts, followed by microwave-assisted dehydration in acetic acid to form triazolopyridines .

- Optimize reaction time and temperature to suppress competing side reactions.

Basic: What spectroscopic methods confirm the structure of acetic acid hydrazide derivatives?

Answer:

Key techniques include:

- IR spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H (~3200–3300 cm⁻¹) stretches .

- NMR : Analyze proton environments (e.g., hydrazide NH at δ 9–11 ppm) and carbon shifts .

- Elemental analysis : Validate purity and stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Advanced: How to address discrepancies in bioactivity data between in vitro and in vivo models?

Answer:

- Cross-validate using multiple assays (e.g., antimicrobial disc diffusion vs. MIC determination) .

- Account for pharmacokinetic factors (e.g., metabolic stability in zebrafish embryos, as in ) by incorporating toxicity screens (e.g., notochord malformation assays) .

Basic: What purification techniques are effective post-synthesis?

Answer:

- Filtration : Remove precipitates after cooling reaction mixtures .

- Recrystallization : Use solvents like methanol, ethanol, or acetic acid to improve purity .

- Column chromatography : Separate products using ethyl acetate/hexane gradients for complex mixtures .

Advanced: What strategies optimize metal complex synthesis with hydrazide ligands?

Answer:

- Use a 1:1 molar ratio of metal salts (e.g., AsCl₃) to hydrazides in acetonitrile/THF. Stir at room temperature, filter precipitates, and characterize via IR (to confirm ligand coordination) and elemental analysis .

- If crystallization fails, employ mass spectrometry for molecular weight confirmation .

Data Contradiction: How to resolve conflicting spectroscopic data when crystallization fails?

Answer:

- Combine high-resolution mass spectrometry (HRMS) with computational modeling (e.g., DFT calculations) to infer structure .

- Compare experimental IR/NMR data with simulated spectra from analogous compounds .

Advanced: How to minimize acylation side reactions during hydrazide functionalization?

Answer:

- Use formic acid instead of acetic acid for faster reactions, followed by hydrazine treatment to remove formyl groups .

- Monitor reaction progress via TLC and adjust stoichiometry to limit over-acylation .

Basic: What catalysts are effective for hydrazone formation?

Answer:

- Acetic acid : Acts as both solvent and catalyst in reflux conditions .

- PTSA : Enhances reaction rates in ethanol solutions .

Advanced: How to evaluate antimicrobial activity of hydrazide derivatives?

Answer:

- Assay design : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains using agar diffusion or microdilution methods .

- Structure-activity analysis : Correlate substituent effects (e.g., electron-withdrawing groups on arylidene moieties) with bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.